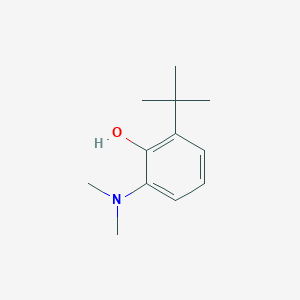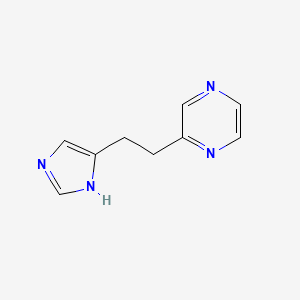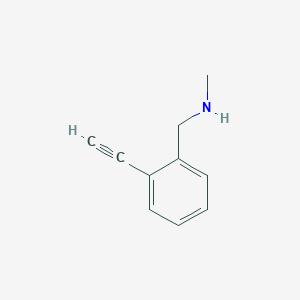
1-(2-Ethynylphenyl)-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethynylphenyl)-N-methylmethanamine is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a methylmethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethynylphenyl)-N-methylmethanamine typically involves the Sonogashira coupling reaction. This reaction is carried out between 2-bromo-1-iodobenzene and an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions: 1-(2-Ethynylphenyl)-N-methylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
1-(2-Ethynylphenyl)-N-methylmethanamine has diverse applications in scientific research:
作用機序
The mechanism of action of 1-(2-Ethynylphenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
- N-(2-Ethynylphenyl)-N-methylacetamide
- N-(2-Ethynylphenyl)-N-methylbenzamide
- N-(2-Ethynylphenyl)-N-methylpropanamide
Comparison: 1-(2-Ethynylphenyl)-N-methylmethanamine is unique due to its specific structural features, such as the presence of a methylmethanamine moiety. This distinguishes it from other similar compounds, which may have different substituents on the phenyl ring or variations in the amine group.
特性
分子式 |
C10H11N |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
1-(2-ethynylphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C10H11N/c1-3-9-6-4-5-7-10(9)8-11-2/h1,4-7,11H,8H2,2H3 |
InChIキー |
YINGEFHPYGKJND-UHFFFAOYSA-N |
正規SMILES |
CNCC1=CC=CC=C1C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


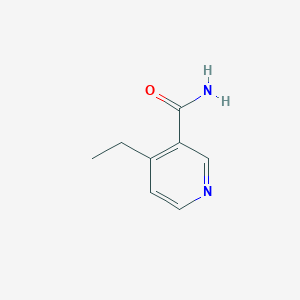
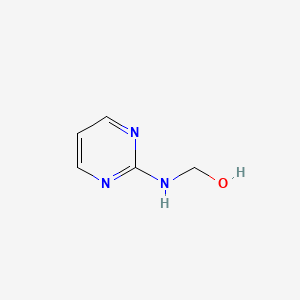
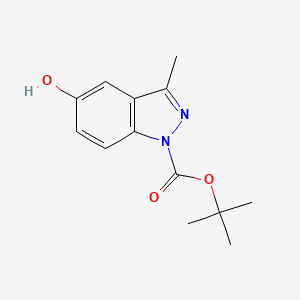
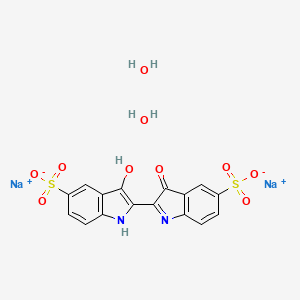
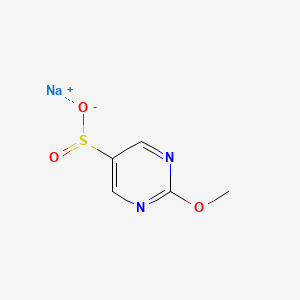
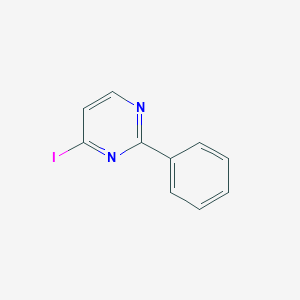
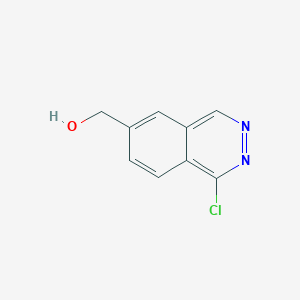
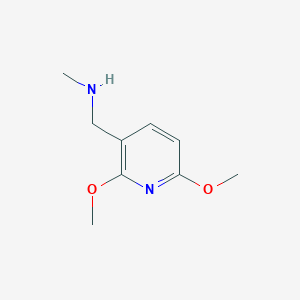

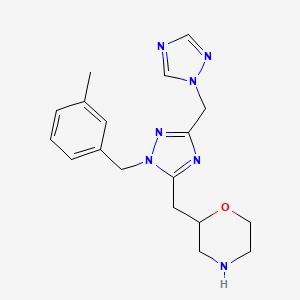
![2-methyl-2-[(phenylmethyl)thio]Propanoic acid methyl ester](/img/structure/B15247352.png)

